2-[3-(Trifluoromethyl)phenoxy]quinoxaline
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Overview
Description
2-[3-(Trifluoromethyl)phenoxy]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science due to its unique structural features and diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]quinoxaline typically involves the reaction of 3-(trifluoromethyl)phenol with quinoxaline derivatives. One efficient method utilizes aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This approach offers high yields and broad substrate scope, making it an environmentally benign method for preparing 2-phenoxyquinoxaline derivatives.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. This method involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are optimized to ensure high efficiency and scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with functional groups like amino, bromo, chloro, and phenyl .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has potential as a therapeutic agent due to its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]quinoxaline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It modulates various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acids
- 2-Phenoxyquinoxaline
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]quinoxaline stands out due to its unique combination of the trifluoromethyl group and the quinoxaline ring. This combination imparts enhanced lipophilicity, metabolic stability, and diverse biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAIUADLRNVGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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